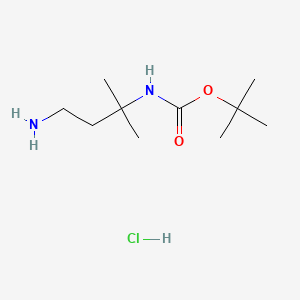

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride

Description

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride (CAS: 1179359-61-5) is a protected amine derivative widely used as a pharmaceutical intermediate. Its molecular formula is C₁₀H₂₃ClN₂O₂, and it appears as a white crystalline powder with a purity ≥95% . The compound features a branched alkyl chain with a tert-butoxycarbonyl (Boc) group, which enhances solubility and stability during synthetic processes. As a hydrochloride salt, it offers improved handling and reactivity in polar solvents, making it valuable in peptide synthesis and drug development .

Properties

IUPAC Name |

tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-10(4,5)6-7-11;/h6-7,11H2,1-5H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVUUFBWGBPXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679635 | |

| Record name | tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179359-61-5 | |

| Record name | Carbamic acid, N-(3-amino-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179359-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection via tert-Butyl Chloroformate

The tert-butyloxycarbonyl (Boc) group is introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions. A representative procedure involves reacting 4-amino-2-methylbutan-2-amine with Boc-Cl in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. The amine is deprotonated by TEA, facilitating nucleophilic attack on Boc-Cl to form the carbamate. After quenching with aqueous HCl, the Boc-protected amine is isolated via extraction and recrystallization.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Molar Ratio (Amine:Boc-Cl:TEA) | 1:1.1:1.2 |

| Yield | 78–82% |

This method, while reliable, faces challenges in scalability due to exothermic reactions and emulsion formation during workup.

Optimized Synthetic Routes

Neutral Reagent Strategy for Improved Efficiency

Recent advances leverage neutral forms of reagents to avoid viscosity issues and enhance yields. For example, substituting Boc-Cl with Boc anhydride (Boc₂O) in acetonitrile at 60°C with 4.6 equivalents of TEA achieves 93% yield. The absence of salt byproducts (e.g., HCl-TEA complexes) simplifies purification and reduces reaction mass solidification.

Key Advantages

CO₂-Mediated Carbamate Synthesis

Innovative methodologies employ CO₂ as a carbonyl source. In a three-component coupling, 4-amino-2-methylbutan-2-amine reacts with CO₂ and tert-butyl bromide in dimethylformamide (DMF) using cesium carbonate and TBAI. This approach avoids stoichiometric Boc reagents, offering a greener alternative.

Reaction Mechanism

-

CO₂ insertion into the N–H bond forms a carbamic acid intermediate.

-

Alkylation with tert-butyl bromide yields the Boc-protected amine.

Optimized Parameters

Hydrochloride Salt Formation

Acidic Workup and Crystallization

The Boc-protected amine is converted to its hydrochloride salt by treating with HCl gas in ethyl acetate. Slow addition at 0°C followed by stirring at room temperature yields crystalline this compound.

Critical Factors

-

HCl Equivalents : 1.05–1.10 eq to avoid over-acidification.

-

Solvent Choice : Ethyl acetate minimizes solubility issues, enabling high-purity crystals.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility. A two-step process involves:

-

Boc protection in a tubular reactor (residence time: 10 min, 25°C).

Performance Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 82% | 89% |

| Purity | 98.5% | 99.2% |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Scientific Research Applications

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Structural Features

The compound’s key structural attributes are compared to analogs in Table 1.

Table 1: Structural Comparison

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride | 1179359-61-5 | C₁₀H₂₃ClN₂O₂ | Branched alkyl, Boc-protected amine, HCl salt |

| tert-Butyl (4-aminobut-2-en-1-yl)carbamate | 1914155-12-6 | C₉H₁₈N₂O₂ | Linear unsaturated chain (butenyl), Boc group |

| Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride | 910789-29-6 | C₁₅H₁₉ClN₂O₂ | Bicyclic framework, benzyl carbamate, HCl salt |

| tert-Butyl (4-hydroxybutan-2-yl)carbamate | 146514-31-0 | C₉H₁₇NO₃ | Hydroxyl substituent, Boc protection |

- Branched vs.

- Unsaturation : The butenyl chain in CAS 1914155-12-6 contains a double bond, increasing reactivity in conjugate addition reactions but reducing stability under acidic conditions .

- Bicyclic Systems : Compounds like benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS 910789-29-6) exhibit conformational rigidity, which may enhance binding affinity in biological targets .

Physical and Chemical Properties

Table 2: Property Comparison

- Hydrochloride Salts : The target compound and benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS 910789-29-6) both utilize HCl salts to enhance solubility, unlike free-base analogs .

- Functional Groups : The hydroxyl group in CAS 146514-31-0 (tert-butyl (4-hydroxybutan-2-yl)carbamate) increases hydrogen-bonding capacity but reduces stability under dehydrating conditions .

Biological Activity

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride is a compound belonging to the carbamate class, characterized by its unique structural features that include a tert-butyl group and an amino moiety. This article explores its biological activity, synthesis, potential applications, and relevant research findings.

- Molecular Formula: C₁₀H₂₃ClN₂O₂

- Molecular Weight: Approximately 238.75 g/mol

- Structure: The compound features a tert-butyl group attached to a carbamate moiety, which is significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process ensures high purity and yield, making it suitable for further biological studies. The compound's reactivity as a nucleophile is primarily attributed to the amino group, allowing it to participate in various chemical reactions.

Research indicates that this compound exhibits potential biological activities through its interactions with various biological targets. Its binding affinity and mechanism of action can be crucial for understanding its therapeutic applications.

- Nucleophilic Activity: The amino group contributes to the compound's nucleophilic properties, which may facilitate interactions with electrophilic centers in biological molecules.

- Inhibition Studies: Interaction studies have shown that this compound can affect enzyme activity, potentially serving as an inhibitor for certain biological pathways.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

-

Enzyme Inhibition:

- In vitro assays have demonstrated that derivatives of carbamate compounds can inhibit enzymes such as acetylcholinesterase, which is significant in neurodegenerative conditions like Alzheimer's disease .

- The compound's structural similarities to known inhibitors suggest it may exhibit comparable inhibitory potency.

- Cell Viability and Cytotoxicity:

- Neuroprotective Effects:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (nM) | Cytotoxicity | Mechanism |

|---|---|---|---|

| Compound A | 480 | Low | GSK-3β Inhibitor |

| Compound B | 360 | Minimal | Acetylcholinesterase Inhibitor |

| tert-butyl (4-amino-2-methylbutan-2-yl)carbamate HCl | TBD | TBD | TBD |

Q & A

Q. How is this compound utilized in proteomics or enzyme inhibition studies?

- The Boc-protected amine serves as a versatile intermediate for coupling to fluorophores (e.g., FITC) or biotin tags via EDC/NHS chemistry. In kinase assays, it can act as a scaffold for ATP-binding site inhibitors .

Q. What role does the carbamate group play in enhancing pharmacokinetic properties?

- Carbamates improve metabolic stability compared to esters or amides. For instance, tert-butyl carbamates resist hepatic esterase cleavage, prolonging half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.